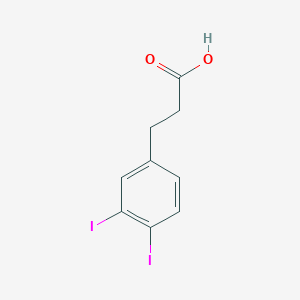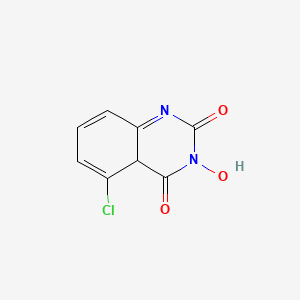
2,4(1H,3H)-Quinazolinedione, 5-chloro-3-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4(1H,3H)-Quinazolinedione, 5-chloro-3-hydroxy- is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This specific compound is characterized by the presence of a chlorine atom at the 5th position and a hydroxyl group at the 3rd position on the quinazoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Quinazolinedione, 5-chloro-3-hydroxy- typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as anthranilic acid and chloroform.
Cyclization: The anthranilic acid undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the quinazoline ring.
Chlorination: The resulting quinazoline intermediate is then chlorinated using a chlorinating agent such as thionyl chloride (SOCl2) to introduce the chlorine atom at the 5th position.
Hydroxylation: Finally, the hydroxyl group is introduced at the 3rd position through a hydroxylation reaction using a suitable hydroxylating agent like hydrogen peroxide (H2O2) under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2,4(1H,3H)-Quinazolinedione, 5-chloro-3-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydroquinazoline derivative.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like amines or thiols are used in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,4(1H,3H)-Quinazolinedione, 5-chloro-3-hydroxy- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Biology: The compound is used in biochemical assays to study enzyme kinetics and inhibition.
Industry: It serves as an intermediate in the synthesis of other complex organic molecules used in pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2,4(1H,3H)-Quinazolinedione, 5-chloro-3-hydroxy- involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Pathways: It affects cellular pathways involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4(1H,3H)-Quinazolinedione, 5-chloro-: Lacks the hydroxyl group at the 3rd position.
2,4(1H,3H)-Quinazolinedione, 3-hydroxy-: Lacks the chlorine atom at the 5th position.
2,4(1H,3H)-Quinazolinedione: Lacks both the chlorine atom and the hydroxyl group.
Uniqueness
2,4(1H,3H)-Quinazolinedione, 5-chloro-3-hydroxy- is unique due to the presence of both the chlorine atom and the hydroxyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry.
Eigenschaften
Molekularformel |
C8H5ClN2O3 |
|---|---|
Molekulargewicht |
212.59 g/mol |
IUPAC-Name |
5-chloro-3-hydroxy-4aH-quinazoline-2,4-dione |
InChI |
InChI=1S/C8H5ClN2O3/c9-4-2-1-3-5-6(4)7(12)11(14)8(13)10-5/h1-3,6,14H |
InChI-Schlüssel |
MPYYSUXUKBWTGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC(=O)N(C(=O)C2C(=C1)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



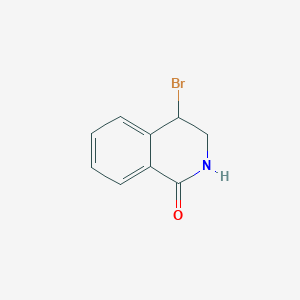

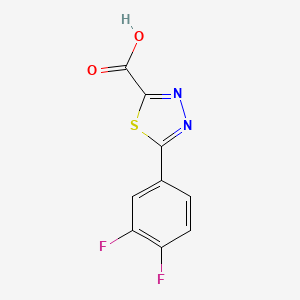
![tert-Butyl (6-azaspiro[2.5]octan-4-yl)carbamate](/img/structure/B15131239.png)
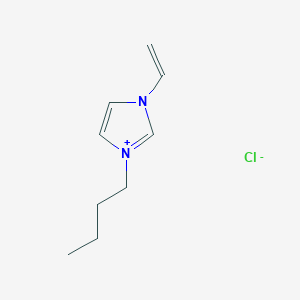
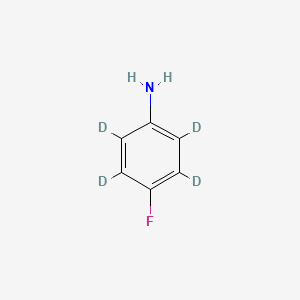
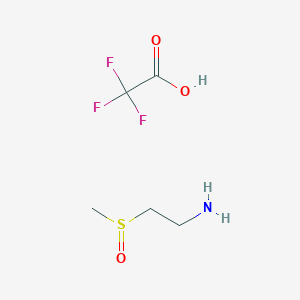

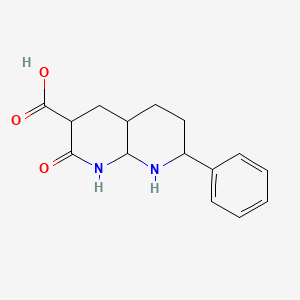

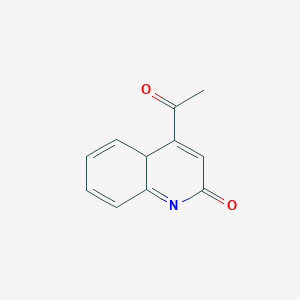
![(2S)-6-(hydrazinylmethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;hydrochloride](/img/structure/B15131286.png)
